S-acetyl-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

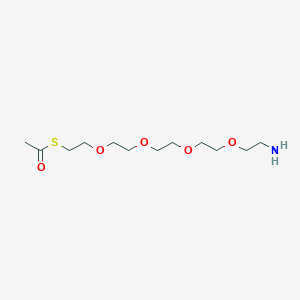

Formule moléculaire |

C12H25NO5S |

|---|---|

Poids moléculaire |

295.40 g/mol |

Nom IUPAC |

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3 |

Clé InChI |

PXNGVISWXZZUJC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)SCCOCCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

S-acetyl-PEG4-amine: A Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

S-acetyl-PEG4-amine is a heterobifunctional linker molecule that has garnered significant attention in biomedical research, particularly in the field of targeted protein degradation. Its unique structure, featuring a protected thiol group at one end, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal amine group, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides an in-depth overview of the applications, underlying mechanisms, and experimental considerations for utilizing this compound in a research setting.

Core Applications in Research

The primary application of this compound is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][4] Beyond PROTACs, this compound and its derivatives are employed in:

-

Bioconjugation: The amine and (deprotected) thiol functionalities allow for the covalent attachment of small molecules, peptides, or proteins to other biomolecules.

-

Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs.

-

Surface Modification: Immobilization of biomolecules onto surfaces for various biochemical and diagnostic assays.

The Critical Role of the PEG4 Linker in PROTACs

In a PROTAC molecule, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The nature of this linker is crucial for the efficacy of the resulting PROTAC. The PEG4 component of this compound offers several advantages:

-

Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While the optimal length is target-dependent, PEG linkers of varying lengths, including PEG4, are commonly screened to identify the most potent degrader.

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This can also positively impact cell permeability.

-

Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, reducing the potential for immunogenicity.

Quantitative Data on PEG Linker Performance in PROTACs

The selection of the optimal linker length is a critical step in PROTAC design. The following table summarizes representative data on the impact of PEG linker length on the degradation efficiency of a hypothetical PROTAC targeting BRD4.

| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PEG3 | 50 | 85 | 5.2 |

| PEG4 | 25 | 95 | 6.8 |

| PEG5 | 30 | 92 | 6.5 |

| PEG6 | 75 | 80 | 4.9 |

This table presents a synthesized comparison based on general trends observed in PROTAC development and does not represent data from a single specific study directly on this compound. The data illustrates that a PEG4 linker can offer a favorable balance of potency (lower DC50), maximal degradation (higher Dmax), and cell permeability.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC where the this compound linker connects a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a reactive group for the thiol).

Materials:

-

Target Protein Ligand-COOH

-

This compound

-

E3 Ligase Ligand with a thiol-reactive group (e.g., maleimide)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Deacetylation solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

-

Purification supplies (e.g., HPLC)

Procedure:

-

Amide Bond Formation:

-

Dissolve the Target Protein Ligand-COOH (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product (Ligand-PEG4-S-acetyl) by HPLC.

-

-

Deacetylation of the Thiol Group:

-

Dissolve the purified Ligand-PEG4-S-acetyl in a suitable buffer.

-

Add the deacetylation solution.

-

Incubate the reaction for 2 hours at room temperature.

-

Purify the resulting product (Ligand-PEG4-SH) using a desalting column to remove hydroxylamine.

-

-

Thiol-Maleimide Conjugation:

-

Immediately after purification, dissolve the Ligand-PEG4-SH in a conjugation buffer (e.g., PBS with EDTA).

-

Add the E3 Ligase Ligand-Maleimide (1.1 equivalents).

-

Incubate the reaction at room temperature for 2 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by HPLC.

-

Protocol 2: Protein Modification with S-acetyl-PEG4-NHS ester (a derivative)

This protocol describes the modification of a protein with a derivative of this compound that has an N-hydroxysuccinimide (NHS) ester instead of an amine. This is a common method for introducing a protected thiol group onto a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

S-acetyl-PEG4-NHS ester (SAT(PEG)4)

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Deacetylation Solution (as above)

-

Desalting column

Procedure:

-

Protein Modification:

-

Dissolve the protein in the conjugation buffer to a concentration of 0.1 mM.

-

Prepare a 250 mM stock solution of SAT(PEG)4 in anhydrous DMSO.

-

Add a 10-fold molar excess of the SAT(PEG)4 stock solution to the protein solution.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

-

Remove excess reagent by using a desalting column.

-

-

Deacetylation:

-

To 1 mL of the modified protein, add 100 µL of the Deacetylation Solution.

-

Incubate for 2 hours at room temperature.

-

Purify the sulfhydryl-modified protein using a desalting column.

-

Visualizing the Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Logical Relationship of a PROTAC Molecule

This diagram shows the modular components of a PROTAC molecule, highlighting the role of the this compound linker.

Caption: Modular components of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the general workflow from PROTAC synthesis to the evaluation of its degradation activity.

Caption: General experimental workflow for PROTAC development.

References

An In-depth Technical Guide to S-acetyl-PEG4-amine: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG4-amine, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a protected thiol group and a terminal primary amine connected by a hydrophilic polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

This compound is characterized by a thioacetate group at one end and a primary amine at the other, separated by a discrete four-unit polyethylene glycol chain. This PEG linker is a key feature, enhancing the solubility and biocompatibility of molecules it is incorporated into.[1][2]

Chemical Structure:

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | [2] |

| CAS Number | 1404111-71-2 | [3] |

| Molecular Formula | C12H25NO5S | [2] |

| Molecular Weight | 295.40 g/mol | |

| Canonical SMILES | CC(=O)SCCOCCOCCOCCOCCN | |

| Appearance | Pale Yellow or Colorless Oily Matter | |

| Purity | ≥95% to ≥98% (typical) |

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its application in biological systems. The PEG spacer imparts hydrophilicity, which can improve the solubility and reduce the aggregation of conjugated molecules.

| Property | Value/Description | Reference |

| Solubility | While specific quantitative data is not readily available, related amino-PEG4-amine compounds are soluble in Water, DMSO, and DMF. This compound is expected to have similar solubility. | |

| LogP | 0.2912 (predicted) | |

| Topological Polar Surface Area (TPSA) | 80.01 Ų | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 14 | |

| pKa of Terminal Amine | The pKa of a similar bis(3-aminopropyl)-terminated polyethylene glycol in solution is approximately 9.7. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0. | |

| Storage and Stability | For long-term storage, it is recommended to store at -20°C. Like many PEGylated reagents, it can be hygroscopic. |

Chemical Reactivity and Functional Groups

This compound possesses two key reactive functional groups that enable its use as a heterobifunctional linker.

-

Primary Amine (-NH2): The terminal amine group serves as a nucleophile and can readily participate in standard amine chemistries. The most common reaction is the formation of a stable amide bond with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). This reaction is fundamental for conjugating the linker to proteins, peptides, or other molecules containing a carboxyl group.

-

S-acetyl Group (-S-C(O)CH3): The thioacetate group is a protected form of a sulfhydryl (thiol) group. This protecting group is stable under conditions typically used for amide bond formation. The free thiol can be exposed through deacetylation, most commonly achieved by treatment with hydroxylamine. The resulting free sulfhydryl group is highly reactive towards maleimides and other thiol-reactive functionalities, enabling a second, orthogonal conjugation step.

Applications in PROTAC Development and Bioconjugation

The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACs, this compound is a valuable tool in general bioconjugation for applications such as:

-

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG linker can improve the pharmacokinetic properties of ADCs.

-

Pegylation: Introducing PEG chains to proteins or peptides to enhance their stability, solubility, and circulation half-life.

-

Surface Modification: Functionalizing surfaces of nanoparticles or biomaterials to improve their biocompatibility and reduce non-specific binding.

Experimental Protocols

General Protocol for Amide Bond Formation with this compound

This protocol describes a general procedure for coupling the primary amine of this compound to a carboxylic acid using a coupling agent. This method can be adapted for various substrates.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

Coupling agent (e.g., HATU, HBTU, or EDC with NHS/HOBt)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Argon or Nitrogen atmosphere

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (argon or nitrogen).

-

Dissolution: Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.

-

Activation: Add the tertiary amine base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

Addition of Amine: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

-

Purification: The crude product is then purified using a suitable technique, such as flash column chromatography or preparative HPLC, to yield the desired conjugate.

Visualizations

The following diagrams illustrate key workflows and pathways involving this compound and related technologies.

Caption: General workflow for the synthesis of a PROTAC molecule.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

S-acetyl-PEG4-amine mechanism of action in PROTACs

An in-depth analysis of current research indicates that while polyethylene glycol (PEG) linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), the specific entity "S-acetyl-PEG4-amine" is not prominently featured in literature as a distinct, functional component with a unique mechanism of action in this context. The primary role of the PEG component in a PROTAC is to serve as a flexible and soluble linker, and the terminal amine group is a common reactive handle for conjugation.

The "S-acetyl" group, a thioacetate, is typically employed as a protecting group for a thiol (sulfhydryl) group. In the context of bioconjugation, a thiol group can be deprotected from a thioacetate under specific conditions (e.g., using hydroxylamine or a base) to reveal a reactive thiol. This thiol can then be used for various conjugation chemistries, such as maleimide chemistry, to attach the linker to a ligand.

Therefore, the likely role of "this compound" in PROTAC synthesis is as a building block where the S-acetyl group protects a thiol functionality during synthesis, and the amine group provides a point of attachment for one of the PROTAC's ligands. The core mechanism of action resides with the assembled PROTAC molecule, not with the linker itself in its "S-acetyl" form.

The General Mechanism of Action of PROTACs

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. The mechanism involves several key steps:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase enzyme. This brings the POI and the E3 ligase into close proximity, forming a ternary complex. The physicochemical properties of the linker, including its length and composition, are critical for the stability and proper orientation of this complex.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides.

-

PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows PROTACs to be effective at low concentrations.

The Role of the PEG4 Linker

The PEG4 component of the linker (a chain of four repeating ethylene glycol units) plays a crucial role in the overall efficacy of the PROTAC. Its properties influence:

-

Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the solubility of the often-hydrophobic PROTAC molecule, which can enhance its cell permeability and bioavailability.

-

Ternary Complex Geometry: The length and flexibility of the linker are critical determinants of whether a stable and productive ternary complex can form. An optimal linker length allows for the correct orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.

-

Pharmacokinetics: The linker can influence the metabolic stability and pharmacokinetic properties of the PROTAC.

Hypothetical Role in a PROTAC Synthesis Workflow

The "this compound" would likely be used in a multi-step synthesis of a PROTAC. The workflow could be conceptualized as follows:

Caption: Hypothetical workflow for PROTAC synthesis using a protected thiol linker.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general signaling pathway initiated by a PROTAC is illustrated below:

The Pivotal Role of PEG4 Linkers in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of success. It profoundly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the entire conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools. This technical guide provides an in-depth exploration of the role of short-chain, discrete PEG linkers, specifically PEG4 (containing four ethylene glycol units), in modern drug delivery systems. We will delve into its physicochemical impact, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and graphical representations of key processes and pathways.

Core Principles of PEG4 Linkers in Drug Conjugates

The incorporation of a PEG4 linker into a drug conjugate, such as an ADC, addresses several challenges inherent in conjugating large biomolecules to small, often hydrophobic, cytotoxic agents.

-

Enhanced Hydrophilicity and Solubility : The primary function of a PEG linker is to impart hydrophilicity to the conjugate.[1] The repeating ethylene glycol units are highly solvated, creating a hydration shell around the linker and the attached payload.[1] This increased water solubility is crucial for preventing the aggregation often caused by hydrophobic drug molecules, which can lead to rapid clearance and reduced efficacy.[1][2]

-

Improved Pharmacokinetics (PK) : By increasing hydrophilicity and providing steric hindrance, PEG linkers can significantly improve the PK profile of an ADC.[3] Reduced aggregation leads to less rapid clearance by the reticuloendothelial system, resulting in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.

-

Steric Hindrance : The flexible nature of the PEG chain acts as a spacer, physically separating the hydrophobic payloads of adjacent ADC molecules. This steric shield reduces intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).

-

Biocompatibility and Reduced Immunogenicity : PEG is well-established as a biocompatible and non-immunogenic polymer, making it ideal for in vivo applications. It can help mask the linker-drug moiety from the immune system, reducing the potential for an adverse immune response.

The structure of a typical antibody-drug conjugate featuring a PEG4 linker is illustrated below.

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Quantitative Impact of PEG Linkers on ADC Properties

The length and architecture of the PEG linker are critical design parameters that influence the overall performance of an ADC. While extensive data directly comparing PEG4 to other linkers in a single system is often proprietary, the general trends are well-documented in scientific literature. Shorter PEG chains, like PEG4, are often chosen to provide a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Clearance Rate (Relative) | Half-Life (t½) | Key Considerations |

| No PEG | High | Shorter | Prone to aggregation and rapid clearance, especially with hydrophobic payloads. |

| PEG4 | Moderate | Moderate Increase | Provides a good balance of improved PK and efficient tumor penetration. |

| PEG8 | Low | Increased | Further improves solubility and reduces clearance. |

| PEG12 / PEG24 | Very Low | Significant Increase | May be optimal for very hydrophobic payloads but could potentially impede tumor penetration due to larger size. |

Data adapted from comparative studies on ADCs with varying PEG linker lengths.

Table 2: Effect of PEG Linker on In Vitro Cytotoxicity (IC50)

| Targeting Moiety & Cell Line | Linker Type | IC50 / EC50 (approx. ng/mL) | Observations |

| Anti-CD30 ADC on Karpas-299 cells | No PEG | ~10 | Potent cytotoxicity observed. |

| Anti-CD30 ADC on Karpas-299 cells | PEG4 | ~10 | Inclusion of PEG4 linker did not significantly alter in vitro potency. |

| Anti-CD30 ADC on Karpas-299 cells | PEG8 | ~10 | Longer PEG chains also showed comparable potency in this model. |

| Anti-CD30 ADC on Karpas-299 cells | PEG12 | ~10 | Potency remained consistent across different PEG lengths. |

| Miniaturized Affibody-MMAE on HER2+ cells | No PEG | Baseline (X) | High cytotoxicity. |

| Miniaturized Affibody-MMAE on HER2+ cells | 4 kDa PEG | 4.5-fold higher than X | Longer PEG chains led to a reduction in in vitro cytotoxicity in this specific affibody-based conjugate system. |

This table summarizes findings from different studies and highlights that the impact of PEG linkers on in vitro potency can be context-dependent, varying with the targeting agent, payload, and overall conjugate design.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs incorporating PEG4 linkers. The following sections provide representative protocols for key experimental procedures.

Synthesis and Purification of a PEG4-Linked ADC (Cysteine Conjugation)

This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Drug-linker construct with a terminal maleimide group (e.g., MMAE-vc-PAB-PEG4-maleimide).

-

Conjugation buffer: e.g., pH 7.5 buffer containing 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA.

-

Quenching reagent: N-acetylcysteine.

-

Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4).

Protocol:

-

Antibody Reduction:

-

Dilute the antibody to a working concentration (e.g., 5-10 mg/mL) in the conjugation buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available sulfhydryl groups and thus the final DAR.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve the maleimide-PEG4-drug-linker in a compatible organic solvent like DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of drug-linker to antibody is used.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups on the drug-linker.

-

Incubate for 15-20 minutes.

-

-

Purification:

-

Load the reaction mixture onto a pre-equilibrated SEC column.

-

Elute the ADC with the storage buffer. The larger ADC will elute first, separating it from the smaller, unconjugated drug-linker and quenching agent.

-

Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.

-

Characterization of the PEG4-Linked ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with higher DARs will be more hydrophobic and have longer retention times on the HIC column.

Materials:

-

HIC-HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol v/v).

Protocol:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the purified ADC sample.

-

Chromatographic Separation: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 (for cysteine conjugation) will be resolved.

-

Calculate the area of each peak.

-

The average DAR is calculated as a weighted average of the peak areas.

-

B. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

96-well plates.

-

Purified ADC and unconjugated antibody (as control).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the culture medium. Replace the existing medium in the wells with the ADC/control solutions.

-

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Mechanism of Action and Signaling Pathway Interference

The PEG4 linker itself does not have a signaling function. Its role is to ensure the stable delivery of the cytotoxic payload to the target cell. Once the ADC is internalized, the payload is released and exerts its therapeutic effect by interfering with critical cellular pathways. A common payload used with PEGylated linkers is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

Mechanism of an MMAE-Payload ADC

Caption: ADC internalization and payload (MMAE) release pathway.

The released MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Conclusion

The PEG4 linker represents a refined and highly effective component in the design of modern drug delivery systems, particularly antibody-drug conjugates. Its ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading without inducing aggregation makes it a valuable tool for developing safer and more effective targeted therapies. A thorough understanding of its properties, combined with robust experimental protocols for synthesis and characterization, is essential for researchers and drug developers aiming to harness the full potential of this technology. The continued optimization of linker technologies, including the strategic use of discrete PEG moieties like PEG4, will undoubtedly play a central role in the future of precision medicine.

References

S-acetyl-PEG4-amine for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the physicochemical properties and biological activity of the resulting degrader.

This technical guide focuses on S-acetyl-PEG4-amine, a versatile linker building block increasingly utilized in the synthesis of PROTACs. Its polyethylene glycol (PEG) structure imparts favorable properties such as increased solubility and improved pharmacokinetic profiles. The terminal amine and the protected thiol group (S-acetyl) provide orthogonal handles for conjugation to the protein of interest (POI) ligand and the E3 ligase ligand, respectively, offering flexibility in the synthetic strategy. This document will delve into the core principles of this compound in TPD, provide detailed experimental protocols for the evaluation of PROTACs, and present illustrative data and visualizations to guide researchers in this exciting area of drug discovery.

Core Principles of PROTACs and the Role of the this compound Linker

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The linker, far from being a passive spacer, plays a crucial role in the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.

The this compound linker offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[3]

-

Modulation of Permeability: The flexible PEG linker can influence the conformational dynamics of the PROTAC, potentially shielding polar surface area and improving cell permeability.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG4 chain can provide the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.

-

Synthetic Versatility: The primary amine and the protected thiol offer two distinct points for conjugation, allowing for a modular and flexible synthetic approach.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and its half-maximal inhibitory concentration (IC50) in cellular viability assays. While specific quantitative data for PROTACs employing the this compound linker is not extensively available in the public domain, the following table provides an illustrative example of typical data that might be expected for a hypothetical PROTAC targeting a protein kinase, based on values reported for similar PEG-linked degraders.

Table 1: Illustrative Performance Data for a Hypothetical PROTAC Utilizing an this compound Linker

| Parameter | Value | Cell Line | Description |

| DC50 (Degradation) | 50 nM | HEK293 | Concentration of the PROTAC required to degrade 50% of the target protein after 24 hours. |

| Dmax (Degradation) | >90% | HEK293 | Maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. |

| IC50 (Cell Viability) | 200 nM | Cancer Cell Line X | Concentration of the PROTAC that inhibits cell growth by 50% after 72 hours of treatment. |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific target, ligands, and cell line used.

Experimental Protocols

The following section provides detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for the synthesis of a PROTAC, involving the conjugation of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection of the acetyl group and reaction with a maleimide-functionalized POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

-

Dissolution: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling: Add this compound (1.1 eq) to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Thiol-Maleimide Conjugation

-

Deprotection: Dissolve the product from Step 1 in a mixture of methanol and water. Add a mild base such as sodium hydroxide (2.0 eq) and stir at room temperature for 1-2 hours to remove the acetyl protecting group from the thiol. Monitor the deprotection by LC-MS.

-

Neutralization and Extraction: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with dichloromethane. Dry the organic layer and concentrate.

-

Conjugation: Dissolve the deprotected intermediate and the maleimide-functionalized POI ligand (1.0 eq) in a suitable solvent like DMF.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

-

Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the procedure to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ubiquitination Assay

This protocol is to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours).

-

Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in sample buffer.

-

Perform Western blotting as described in Protocol 2.

-

Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.

-

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound in targeted protein degradation.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs for targeted protein degradation. Its inherent properties contribute to improved solubility and potentially favorable pharmacokinetic profiles of the resulting degraders. The synthetic handles it provides allow for flexible and efficient assembly of these complex molecules. While a comprehensive public database of quantitative data for PROTACs specifically utilizing this linker is still emerging, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of components like this compound, will be paramount in developing the next generation of therapeutics.

References

Introduction: The Role of PEG Linkers in Modern Bioconjugation

An In-depth Technical Guide to Bioconjugation with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Within this field, polyethylene glycol (PEG) linkers have become indispensable tools.[2][3] PEG is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker, can dramatically improve the properties of conjugated molecules.[4][5]

PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small molecule drugs, offers a powerful strategy to enhance their pharmacokinetic and pharmacodynamic profiles. Key benefits include increased serum half-life, improved stability, enhanced water solubility, and reduced immunogenicity. These advantages have led to the successful development of numerous FDA-approved PEGylated therapeutics.

This technical guide provides a comprehensive overview of the core principles of bioconjugation using PEG linkers, details common experimental protocols, presents quantitative data on the impact of PEGylation, and illustrates key workflows and pathways.

Core Principles of PEGylation

The strategic attachment of PEG chains can overcome many challenges in drug development. The hydrophilic and flexible nature of the PEG polymer chain imparts several desirable properties to the resulting bioconjugate.

2.1 Key Benefits of PEGylation

-

Enhanced Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, thereby prolonging its circulation time in the bloodstream. For example, PEGylated interferon-α shows a 5- to 10-fold longer half-life than its unmodified counterpart.

-

Improved Solubility and Stability : PEG linkers can significantly increase the water solubility of hydrophobic drugs, making them more suitable for intravenous administration. The PEG chain also provides a protective hydrophilic shield that can prevent aggregation and protect the biomolecule from enzymatic degradation.

-

Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and lowering the risk of an adverse immune response. This is particularly crucial for non-human derived proteins or chronically administered biologics.

-

Controlled Drug Release : In advanced applications like Antibody-Drug Conjugates (ADCs), cleavable PEG linkers can be designed to release the drug payload only under specific physiological conditions, such as the low pH environment of a tumor.

2.2 Types of PEG Linkers

The architecture of the PEG linker is a critical design parameter that influences the final properties of the bioconjugate.

-

Linear vs. Branched PEG Linkers :

-

Linear PEGs consist of a straight chain with one or two functional end groups. They are simple, predictable, and ideal for site-specific conjugation with minimal steric hindrance.

-

Branched PEGs feature multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic volume, which can be more effective at shielding the conjugated molecule and further extending its half-life compared to a linear PEG of the same molecular weight.

-

-

Homobifunctional vs. Heterobifunctional PEG Linkers :

-

Homobifunctional PEGs have identical reactive groups at both ends, making them suitable for cross-linking applications.

-

Heterobifunctional PEGs possess two different reactive groups, allowing for controlled, sequential conjugation of two distinct molecules. This is the preferred choice for complex conjugates like ADCs, where an antibody must be linked to a drug molecule.

-

-

Discrete vs. Polydisperse PEGs :

-

Discrete PEGs (dPEGs) have a specific, single chemical structure with a precise molecular weight, ensuring batch-to-batch consistency.

-

Polydisperse PEGs are a mixture of polymers with a range of molecular weights, which can lead to heterogeneity in the final product.

-

-

Specialized PEG Linkers :

-

Cleavable Linkers : These contain bonds (e.g., hydrazone, disulfide) that can be broken under specific conditions (e.g., low pH, presence of reducing agents) to release a payload.

-

Bioorthogonal Linkers : These possess reactive groups (e.g., azide, alkyne, DBCO) that react specifically with each other in a biological environment without interfering with native biochemical processes, enabling precise labeling in living systems.

-

2.3 Chemistry of Bioconjugation with PEG Linkers

The choice of reactive chemistry depends on the available functional groups on the target molecule. Efficient bioconjugation requires chemoselective reactions that minimize side products.

-

Amine-Reactive Chemistry : Primary amines (found on lysine residues and the N-terminus of proteins) are common targets. N-hydroxysuccinimide (NHS) esters are widely used to react with amines under mild basic conditions (pH 7.5–8.5) to form stable amide bonds.

-

Thiol-Reactive Chemistry : The sulfhydryl group of cysteine residues is a unique target for highly specific conjugation. Maleimide chemistry is most common, where the maleimide group reacts with a thiol at near-neutral pH (6.5-7.5) to form a stable thioether bond.

-

Click Chemistry : This term encompasses highly efficient and specific reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are bioorthogonal and are increasingly used for their high specificity and reliability.

-

Hydrazide/Aldehyde Chemistry : Hydrazide-functionalized PEGs can react with aldehydes or ketones, often generated by oxidizing carbohydrate moieties on glycoproteins, to form stable hydrazone bonds.

Quantitative Impact of PEGylation on Therapeutics

The effects of PEGylation can be quantified by comparing the pharmacokinetic and physicochemical properties of the native molecule to its PEGylated form.

Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Drugs

| Drug | PEG Linker Type / Size | Change in Serum Half-Life | Change in Clearance | Reference |

|---|---|---|---|---|

| Interferon-α | Linear, 12 kDa | ~10-fold increase (from ~5h to ~50h) | Significantly reduced | |

| L-asparaginase | Linear, 5 kDa | ~18-fold increase (from ~20h to ~360h) | Significantly reduced | |

| Doxorubicin (Liposomal) | Surface PEGylation, 2 kDa | ~8-fold increase in plasma half-life | Reduced uptake by MPS |

| Granulocyte-Colony Stimulating Factor (G-CSF) | Linear, 20 kDa | ~10-fold increase (from ~4h to ~40h) | Significantly reduced | |

Table 2: Effect of PEG Molecular Weight on Bioconjugate Properties

| Property | Effect of Increasing PEG Molecular Weight | Rationale | Reference |

|---|---|---|---|

| Circulation Half-Life | Increases | Larger hydrodynamic radius reduces renal clearance. | |

| Immunogenicity | Decreases | More effective shielding of antigenic epitopes. | |

| Solubility | Increases | Greater contribution from the hydrophilic PEG chain. | |

| Biological Activity | May decrease | Potential for increased steric hindrance at the active site. |

| Drug Loading Capacity (in micelles) | Increases | Larger hydrophilic shell prevents drug desorption. | |

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for common PEGylation strategies.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-Ester PEG

This protocol describes the conjugation of an amine-reactive PEG linker to primary amines (e.g., lysine residues) on a model protein.

-

Materials :

-

Protein (e.g., Bovine Serum Albumin, BSA)

-

mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester, MW 5 kDa)

-

Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)

-

Compatible Solvent for PEG linker (e.g., anhydrous DMSO or DMF)

-

-

Methodology :

-

Protein Preparation : Prepare a 5-10 mg/mL solution of the protein in the reaction buffer. Ensure the buffer is amine-free (e.g., avoid Tris buffers during the reaction step).

-

PEG Linker Preparation : Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester PEG. Incubate for 30 minutes.

-

Purification : Purify the PEGylated protein from unreacted PEG and quenching reagents using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization : Collect fractions and monitor the elution profile by UV absorbance at 280 nm. Pool the fractions containing the purified conjugate. Analyze the degree of PEGylation and purity using SDS-PAGE (which will show a shift in molecular weight) and HPLC.

-

Protocol 2: Thiol-Reactive PEGylation of a Reduced Antibody using a Maleimide-PEG

This protocol details the site-specific conjugation of a maleimide-activated PEG to a monoclonal antibody (mAb) whose disulfide bonds have been selectively reduced.

-

Materials :

-

Monoclonal Antibody (mAb)

-

Reducing Agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Maleimide-PEG-Drug conjugate

-

Reaction Buffer: Phosphate buffer containing EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)

-

Desalting column (e.g., Sephadex G-25)

-

Purification System: Hydrophobic Interaction Chromatography (HIC) or SEC.

-

-

Methodology :

-

Antibody Reduction : Dissolve the mAb in the reaction buffer. Add a 2- to 5-fold molar excess of TCEP (or DTT) to selectively reduce interchain disulfide bonds. Incubate at 37°C for 60-90 minutes.

-

Buffer Exchange : Immediately remove the excess reducing agent by passing the reduced mAb solution through a desalting column equilibrated with reaction buffer. This step is critical to prevent the reducing agent from reacting with the maleimide-PEG.

-

PEG Linker Preparation : Dissolve the Maleimide-PEG-Drug conjugate in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction : Add a 3- to 5-fold molar excess of the Maleimide-PEG-Drug solution to the reduced, purified antibody. Incubate for 2 hours at room temperature or overnight at 4°C in the dark (maleimides can be light-sensitive).

-

Quenching : Quench any unreacted maleimide groups by adding a slight excess of a free thiol, such as N-acetylcysteine. Incubate for 20 minutes.

-

Purification : Purify the final ADC using HIC to separate species with different drug-to-antibody ratios (DAR) or SEC to remove small molecule impurities.

-

Characterization : Analyze the final product for purity, aggregation (by SEC-HPLC), and average DAR (by HIC or Mass Spectrometry).

-

Visualizing Core Concepts in Bioconjugation

Diagrams are essential for illustrating complex relationships, workflows, and biological pathways.

Caption: Logical flow from PEG linker properties to therapeutic benefits.

Caption: A typical experimental workflow for creating bioconjugates.

Caption: Generalized pathway of an ADC using a PEG linker.

Conclusion

Bioconjugation with PEG linkers is a versatile and powerful strategy that has revolutionized drug development. By carefully selecting the PEG linker architecture (linear, branched, heterobifunctional) and the conjugation chemistry, researchers can significantly improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The ability to tune these properties allows for the creation of safer and more effective drugs with improved patient compliance. As linker technology continues to advance, particularly with the development of more sophisticated cleavable and bioorthogonal systems, the potential applications for PEGylation in targeted therapies and advanced drug delivery systems will continue to expand.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

S-acetyl-PEG4-amine: A Technical Guide to its Solubility and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG4-amine is a heterobifunctional crosslinker that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a short polyethylene glycol (PEG) chain, an amine group, and a protected thiol group, imparts desirable physicochemical properties that are critical for the efficacy of advanced therapeutic modalities. This technical guide provides an in-depth analysis of the solubility and biocompatibility of this compound, supported by experimental protocols and relevant biological pathway information.

The PEG4 linker enhances the aqueous solubility and improves the pharmacokinetic profile of the molecules it modifies.[2] The terminal amine group allows for straightforward conjugation to various molecules, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions for subsequent reactions. These features make this compound a versatile tool in bioconjugation and drug delivery.

Data Presentation

Solubility Profile

| Solvent | Expected Solubility of this compound | Reference Compound | Reference Solubility |

| Water | Soluble | Amino-PEG4-amine | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Amino-PEG4-amine | Soluble |

| Dichloromethane (DCM) | Soluble | Amino-PEG4-amine | Soluble |

| Dimethylformamide (DMF) | Soluble | Amino-PEG4-amine | Soluble |

Table 1: Expected Solubility of this compound based on structurally similar compounds.

Biocompatibility Profile

The biocompatibility of PEGylated compounds is a well-established principle in drug development, contributing to reduced immunogenicity and improved safety profiles. Specific cytotoxicity data for this compound is not extensively published. However, studies on other short-chain PEG derivatives provide insights into their low cytotoxic potential.

| Cell Line | Assay | Test Compound | IC50 Value | Reference |

| L929 (mouse fibroblast) | MTT Assay | Triethylene glycol (TEG) | 12.4 mg/mL | [3] |

| L929 (mouse fibroblast) | MTT Assay | PEG-1000 | 22.5 mg/mL | [3] |

| L929 (mouse fibroblast) | MTT Assay | PEG-4000 | 20.0 mg/mL | |

| 5637 (bladder cancer) | Photodynamic Therapy | Metal-free porphyrin with short PEG chains | 8 nM | |

| 5637 (bladder cancer) | Photodynamic Therapy | Zinc derivative porphyrin with short PEG chains | 15 nM |

Table 2: Cytotoxicity data for various short-chain PEG-containing molecules. Note that the porphyrin derivatives' cytotoxicity is light-dependent.

Experimental Protocols

Solubility Assessment Protocol

A standard experimental approach to quantitatively determine the solubility of this compound involves the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the saturated solutions to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/L.

Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal fibroblast line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Immunogenicity Assessment: Anti-PEG Antibody ELISA Protocol

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of antibodies against the PEG moiety, which is a key aspect of assessing immunogenicity.

-

Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) in a coating buffer and incubate overnight at 4°C.

-

Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted serum or plasma samples from subjects exposed to the PEGylated compound to the wells and incubate for 2 hours at room temperature. Include known positive and negative control sera.

-

Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies (e.g., anti-human IgG-HRP or anti-human IgM-HRP). Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will occur in the wells containing anti-PEG antibodies.

-

Reaction Stoppage and Measurement: Stop the reaction by adding a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the amount of anti-PEG antibodies in the samples.

Signaling Pathways and Experimental Workflows

As this compound is predominantly used as a linker in PROTACs, the relevant biological pathway is the Ubiquitin-Proteasome System (UPS), which PROTACs hijack to induce targeted protein degradation.

Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for the degradation of intracellular proteins. It involves a three-step enzymatic cascade that tags target proteins with ubiquitin, marking them for degradation by the proteasome.

Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC molecule.

PROTAC Development Experimental Workflow

The development of effective PROTACs is an iterative process that involves computational design, chemical synthesis, and rigorous biological evaluation.

Caption: Iterative workflow for the discovery and development of PROTACs.

Conclusion

This compound is a valuable chemical tool for the development of advanced therapeutics, owing to its favorable solubility and biocompatibility, which are largely conferred by its PEG moiety. While specific quantitative data for this particular molecule is limited, the established properties of similar short-chain PEG linkers provide a strong foundation for its application. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments of its solubility and biocompatibility in specific contexts. Its integral role in the rapidly advancing field of PROTACs underscores its importance in modern drug discovery.

References

An In-depth Technical Guide to the Synthesis and Purification of S-acetyl-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of S-acetyl-PEG4-amine, a versatile heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a likely synthesis pathway, purification protocols, and expected analytical data for this compound.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker that features a terminal primary amine and a protected thiol group in the form of a thioacetate. The PEG4 moiety enhances the solubility and biocompatibility of molecules to which it is conjugated.[1] The primary amine allows for covalent attachment to various substrates, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions to reveal a reactive sulfhydryl group.[2] This dual functionality makes it an invaluable tool in bioconjugation and drug development.[1]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | [1] |

| Molecular Formula | C12H25NO5S | [3] |

| Molecular Weight | 295.40 g/mol | |

| CAS Number | 1404111-71-2 | |

| Appearance | Pale Yellow or Colorless Oily Matter | |

| Purity | ≥98% | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage | Store at 2-8°C |

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of a suitable amino-PEG4-thiol precursor. A common and effective method for acetylation is the use of acetic anhydride. A plausible and detailed experimental protocol is outlined below.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available Boc-protected amino-PEG4-alcohol. This involves the introduction of the thioacetate group followed by the deprotection of the amine. A more direct approach, if the starting material is available, is the acetylation of amino-PEG4-thiol.

References

The Core Principles of S-acetyl-PEG4-amine in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of S-acetyl-PEG4-amine as a critical component in the design and synthesis of Antibody-Drug Conjugates (ADCs). We will delve into the core aspects of its utilization, from conjugation chemistry and linker stability to the characterization and impact on the overall efficacy of ADCs. This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted therapeutics.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that incorporates a short, discrete polyethylene glycol (PEG) chain.[1][2] In the context of ADCs, it serves as a versatile building block to connect a monoclonal antibody (mAb) to a cytotoxic payload.[3][4] The primary functions of the PEG4 moiety are to enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, and to improve the pharmacokinetic properties of the conjugate.[5] The S-acetyl group acts as a protected thiol, which, after deprotection, provides a reactive sulfhydryl group for conjugation, typically with a maleimide-functionalized payload. The terminal amine group allows for initial conjugation to the payload or antibody, depending on the synthetic strategy.

The use of a discrete PEG linker like PEG4 offers advantages over polydisperse PEG linkers by ensuring the homogeneity of the final ADC product, which is a critical quality attribute for therapeutic applications. This guide will explore the practical aspects of employing this compound in the construction of stable and effective ADCs.

Conjugation Chemistry and Workflow

The incorporation of this compound into an ADC typically involves a multi-step process that leverages its bifunctional nature. The general strategy involves the initial modification of either the antibody or the payload, followed by the final conjugation step. A common approach is to first functionalize the payload with the linker and then conjugate the linker-payload construct to the antibody.

A prevalent method for ADC synthesis involves the use of cysteine residues on the antibody as conjugation sites. These can be native cysteines from reduced interchain disulfide bonds or engineered cysteines introduced at specific sites for controlled conjugation. The this compound linker, after deprotection to reveal the thiol group, can be reacted with a maleimide-activated payload. The resulting thiol-protected payload can then be conjugated to the antibody. A more direct approach involves reacting the amine end of this compound with a payload that has a suitable reactive group, and then deprotecting the acetyl group to generate a thiol-reactive linker-payload construct for conjugation to a maleimide-activated antibody.

Alternatively, the this compound can be used to introduce a protected sulfhydryl group onto the antibody via its primary amines (lysine residues). The NHS ester of a similar molecule, N-succinimidyl S-acetylthioacetate (SATA), reacts with lysine residues on the antibody. Subsequent deacetylation with hydroxylamine exposes a free thiol group, which can then be reacted with a maleimide-functionalized payload.

Below is a diagram illustrating a typical experimental workflow for the synthesis of an ADC using a cysteine-maleimide conjugation strategy with a PEG4 linker.

Data Presentation: Properties of PEGylated ADCs

The inclusion of a PEG4 linker influences several key properties of an ADC. The following tables summarize representative quantitative data for ADCs functionalized with short-chain PEG linkers. These values are illustrative and can vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Impact of PEG4 Linker on ADC Hydrophilicity and Aggregation

| Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Reference |

| HIC Retention Time (min) | Longer (more hydrophobic) | Shorter (more hydrophilic) | |

| Aggregation (%) | Higher | Lower | |

| Solubility | Lower | Higher |

Table 2: Pharmacokinetic Properties of ADCs with PEG Linkers

| Pharmacokinetic Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Reference |

| Plasma Clearance | Faster | Slower | |

| Plasma Half-life | Shorter | Longer | |

| In Vivo Efficacy | Potentially lower due to rapid clearance | Potentially higher due to increased exposure |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol for ADC Synthesis via Cysteine Conjugation

This protocol describes the conjugation of a maleimide-functionalized payload to an antibody with reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Maleimide-PEG4-Payload construct.

-

Quenching reagent: N-acetylcysteine.

-

Purification column: Size-Exclusion Chromatography (SEC) column.

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution with a 2-4 fold molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into a degassed conjugation buffer (e.g., PBS with EDTA) using a desalting column.

-

-

Conjugation:

-

Immediately add a 1.2 to 1.5-fold molar excess of the Maleimide-PEG4-Payload linker (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution.

-

Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other impurities using an SEC column.

-

Collect the fractions corresponding to the monomeric ADC.

-

Protocol for In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.

Procedure:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analyze the samples by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC, total antibody, and released payload.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

Procedure:

-

Equilibrate a HIC column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).

-

Inject the purified ADC sample.

-

Elute the ADC species using a descending salt gradient.

-

Monitor the elution profile at 280 nm.

-

The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved based on their hydrophobicity. The average DAR is calculated from the relative peak areas.

Signaling Pathways and Mechanism of Action

The ultimate mechanism of action of an ADC is dictated by its cytotoxic payload. The this compound linker's primary role is to ensure the stable delivery of this payload to the target cancer cell. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis.

Once inside the cell, the ADC is trafficked to lysosomes. In the lysosome, the antibody component is degraded by proteases. If a cleavable linker is used, it may be cleaved by specific lysosomal enzymes or the acidic environment. For a non-cleavable linker, the payload is released with the linker and a residual amino acid attached after antibody degradation. The released payload then engages its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

The choice of payload will determine the specific signaling pathways that are modulated. For instance, microtubule inhibitors like auristatins disrupt the mitotic spindle, activating the spindle assembly checkpoint and ultimately leading to apoptosis. DNA-damaging agents trigger the DNA damage response pathways, also culminating in programmed cell death.

Conclusion

This compound is a valuable and versatile tool in the construction of modern ADCs. Its discrete PEG4 component offers a means to improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The protected thiol functionality provides a convenient handle for conjugation, enabling the synthesis of homogeneous and stable ADCs. A thorough understanding of the principles of its conjugation chemistry, the methods for characterization, and its impact on the biological performance of the resulting ADC, as outlined in this guide, is crucial for the successful development of novel and effective targeted cancer therapies. Further research into the optimization of PEGylated linkers will continue to advance the field of antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Deprotection of S-Acetyl Group on PEG Linkers

Introduction